2-N-(4-chlorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine
Description
The compound 2-N-(4-chlorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine (CAS: 713130-22-4) is a pyrimidine derivative characterized by a triamine backbone substituted with a 4-chlorophenyl group at position 2, a furan-2-ylmethyl group at position 4, and a nitro group at position 5 . Pyrimidine derivatives are widely studied for their biological activities, particularly as kinase inhibitors and antimicrobial agents. The nitro group enhances electrophilicity, while the chlorophenyl and furan substituents modulate lipophilicity and steric interactions, influencing binding affinity and pharmacokinetics.
Properties
IUPAC Name |
2-N-(4-chlorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O3/c16-9-3-5-10(6-4-9)19-15-20-13(17)12(22(23)24)14(21-15)18-8-11-2-1-7-25-11/h1-7H,8H2,(H4,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALOHMIENOTYNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319647 | |
| Record name | 2-N-(4-chlorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661497 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
713130-22-4 | |
| Record name | 2-N-(4-chlorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-phenyl)-N’-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethylamine, which is then reacted with 4-chloroaniline under controlled conditions to form the intermediate. This intermediate undergoes further nitration and cyclization reactions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-phenyl)-N’-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, sodium borohydride for selective reductions, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
N-(4-Chloro-phenyl)-N’-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Chloro-phenyl)-N’-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro-phenyl and furan rings can interact with biological macromolecules through hydrophobic interactions and hydrogen bonding. These interactions can disrupt cellular processes and lead to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below compares key structural analogs based on substituent variations, molecular weights, and reported properties:
Key Observations :
- Chlorophenyl vs.
- Furan vs. Phenyl/Tetrahydrofuran : Replacement of furan with phenyl (e.g., in compound 72d11) introduces toxicity, while tetrahydrofuran (72d10) reduces potency, underscoring furan's optimal balance of steric bulk and electronic effects .
- Methyl vs. Bulky Substituents : Methyl groups (e.g., in C11H11ClN6O2) lower molecular weight but reduce binding affinity compared to furan-2-ylmethyl or methoxyphenyl groups .
Structural and Crystallographic Insights
- Conformational Flexibility : In fluorophenyl/methoxyphenyl analogs (e.g., C17H15FN6O3), dihedral angles between the pyrimidine ring and aryl groups (12–86°) influence binding pocket compatibility .
- Hydrogen Bonding : The target compound’s furan oxygen may participate in weak C–H⋯O interactions, enhancing crystal packing stability, as observed in related structures .
Biological Activity
2-N-(4-chlorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that integrates a chlorophenyl moiety, a furan ring, and a nitropyrimidine core, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial effects, along with relevant case studies and research findings.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit promising antitumor activity. A study evaluated various synthesized derivatives of pyrimidines and found that those containing nitro groups significantly inhibited the proliferation of cancer cells. For instance, compounds were tested against human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. The results showed that derivatives with nitro substitutions had IC50 values ranging from 5 to 10 µM in 2D cultures, indicating strong potential for further development as antitumor agents .
| Compound | Cell Line | IC50 (µM) in 2D Assay | IC50 (µM) in 3D Assay |
|---|---|---|---|
| 5 | A549 | 6.26 | 20.46 |
| 5 | HCC827 | 6.48 | 16.00 |
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been extensively studied. A recent evaluation of several pyrimidine derivatives demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The presence of the furan moiety has been linked to enhanced binding affinity to bacterial enzymes, which may contribute to their efficacy as antimicrobial agents .
The proposed mechanism of action for this class of compounds involves interaction with DNA and inhibition of DNA-dependent enzymes. Specifically, the nitro group may facilitate binding within the minor groove of DNA, disrupting replication processes in cancer cells and bacteria alike. Additionally, the chlorophenyl and furan groups may enhance these interactions through π-stacking with aromatic residues in target proteins .
Case Studies
- Antitumor Efficacy : In a controlled study involving various synthesized derivatives of pyrimidines with nitro substitutions, it was found that these compounds exhibited significant growth inhibition in both 2D and 3D cell culture systems. The most potent compound achieved an IC50 value of approximately 6 µM against A549 cells in a 2D assay .
- Antimicrobial Screening : Another study focused on the antibacterial activity of related compounds revealed that those containing the furan ring displayed enhanced activity against Bacillus subtilis. Compounds were evaluated using standard disc diffusion methods, showing zones of inhibition ranging from moderate (10 mm) to strong (>20 mm) against selected strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
